3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline
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Overview
Description
3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline: is a compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of an indole ring system, which is known for its biological activity and importance in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield sulfide derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline is used as a building block for the synthesis of more complex molecules. Its indole ring system is a key structural motif in many natural products and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities .
Medicine: In medicine, indole derivatives, including this compound, are investigated for their therapeutic potential. They are explored as potential treatments for various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline involves its interaction with specific molecular targets in the body. The indole ring system can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, inflammation, and cell proliferation .
Comparison with Similar Compounds
- 3-(2,3-Dihydro-1H-indole-1-sulfonyl)benzoic acid
- 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
- Indoline-based 1,2,4-triazoles
Comparison: Compared to these similar compounds, 3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline is unique due to its specific substitution pattern on the indole ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
CAS No. |
91619-40-8 |
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Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
3-(2,3-dihydroindol-1-ylsulfonyl)aniline |
InChI |
InChI=1S/C14H14N2O2S/c15-12-5-3-6-13(10-12)19(17,18)16-9-8-11-4-1-2-7-14(11)16/h1-7,10H,8-9,15H2 |
InChI Key |
DFHARDNHOMRMDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)N |
Origin of Product |
United States |
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